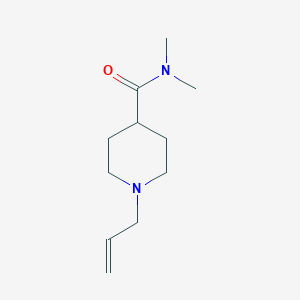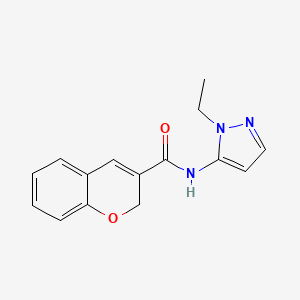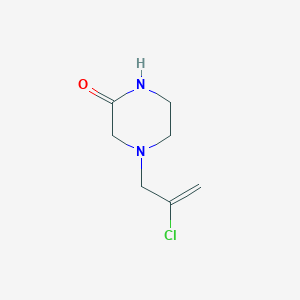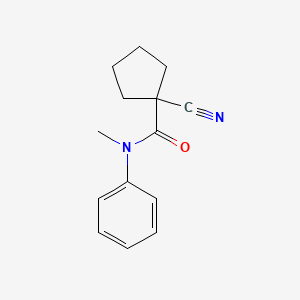![molecular formula C14H14N2OS B7544938 (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone, also known as TDZD-8, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. It belongs to the class of thiazolidinedione derivatives and has been found to exhibit promising results in several studies.
Mechanism of Action
(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in several cellular processes. By inhibiting the activity of GSK-3β, (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone can modulate various signaling pathways, leading to its observed effects.
Biochemical and Physiological Effects:
(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the immune response. (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of using (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone in lab experiments is its specificity towards GSK-3β. It has been found to exhibit minimal off-target effects, making it a reliable tool for studying the role of GSK-3β in various cellular processes. However, one limitation of using (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone is its relatively low potency compared to other GSK-3β inhibitors. This can make it challenging to achieve the desired effects at lower concentrations.
Future Directions
There are several potential future directions for the use of (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone in research. One area of interest is its potential use in the treatment of Alzheimer's disease. (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone has been found to reduce the accumulation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Another potential direction is the use of (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone in the treatment of cancer. (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further studies are needed to explore the full potential of (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone in these and other areas of research.
In conclusion, (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. It exhibits promising results in several studies and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone has a specific mechanism of action and exhibits minimal off-target effects, making it a reliable tool for studying the role of GSK-3β in various cellular processes. There are several potential future directions for the use of (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone in research, including its potential use in the treatment of Alzheimer's disease and cancer.
Synthesis Methods
(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-methyl-2-nitroaniline with 2-thiophenecarboxaldehyde in the presence of a base catalyst. The resulting compound is then subjected to reduction and subsequent reaction with 4-bromopyridine to yield (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone.
Scientific Research Applications
(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
properties
IUPAC Name |
(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-12-5-9-18-13(12)4-8-16(10)14(17)11-2-6-15-7-3-11/h2-3,5-7,9-10H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJXXIUKHFRDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=CC=NC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)

![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)


![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
